6-Fluoroquinazolin-4-amine

Description

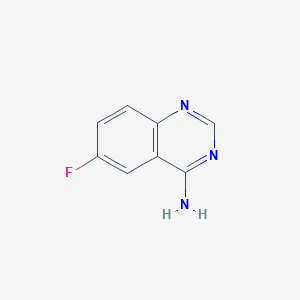

Structure

2D Structure

Propriétés

IUPAC Name |

6-fluoroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIXAZJLBIBWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676529 | |

| Record name | 6-Fluoroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190320-08-1 | |

| Record name | 6-Fluoro-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 6 Fluoroquinazolin 4 Amine

The fundamental physicochemical properties of 6-fluoroquinazolin-4-amine are crucial for its handling, formulation, and biological activity. A summary of these properties is provided in the interactive table below.

| Property | Value | Reference |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1190320-08-1 | sigmaaldrich.com |

| Molecular Formula | C₈H₆FN₃ | uni.lu |

| Molecular Weight | 163.15 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C, in a dark, dry, and sealed environment | sigmaaldrich.com |

| Predicted XlogP | 1.4 | uni.lu |

| InChI Key | ARIXAZJLBIBWSR-UHFFFAOYSA-N | sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Synthesis of 6 Fluoroquinazolin 4 Amine

The synthesis of 6-fluoroquinazolin-4-amine is typically achieved through a multi-step process that involves the formation of a key intermediate, 4-chloro-6-fluoroquinazoline (B97039).

A common starting material for this synthesis is 2-amino-5-fluorobenzoic acid. nih.gov This is first converted to 2-amino-5-fluorobenzamide. nih.gov The subsequent cyclization of this amide, for instance by reacting it with trimethoxymethane (B44869) in dimethylformamide (DMF), yields 6-fluoroquinazolin-4(3H)-one. nih.govnih.gov

The crucial step is the chlorination of 6-fluoroquinazolin-4(3H)-one to produce the highly reactive intermediate, 4-chloro-6-fluoroquinazoline. This is often accomplished using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). nih.govnih.gov The 4-chloro-6-fluoroquinazoline serves as a versatile precursor for the introduction of the 4-amino group.

Finally, this compound is synthesized via a nucleophilic aromatic substitution reaction where 4-chloro-6-fluoroquinazoline is treated with a source of ammonia. More commonly, derivatives of this compound are prepared by reacting 4-chloro-6-fluoroquinazoline with various primary or secondary amines. nih.gov For example, reacting it with benzylamine (B48309) in a suitable solvent like tetrahydrofuran (B95107) (THF) produces N-benzyl-6-fluoroquinazolin-4-amine. nih.gov

Mechanistic Investigations of Biological Action

Kinase Inhibition Profiles

Derivatives of 6-fluoroquinazolin-4-amine have been investigated for their ability to inhibit a range of protein kinases, demonstrating profiles from highly selective to multi-targeted inhibition. This versatility makes them valuable as both research tools and potential therapeutic agents. The mechanism of inhibition for this chemotype is often competitive with ATP, binding to the kinase hinge region. nih.govnih.gov

Aurora A kinase is a key regulator of the cell cycle and is frequently overexpressed in various cancers, making it an attractive therapeutic target. researchgate.netnih.gov However, designing selective inhibitors is challenging due to the high degree of homology with Aurora B kinase, another member of the family. researchgate.net The selective inhibition of Aurora A over Aurora B is considered a desirable strategy to avoid potential side effects associated with Aurora B suppression. nih.gov

Through structure-based drug design, novel quinazolin-4-amine (B77745) derivatives have been synthesized that exploit the subtle structural differences in the ATP-binding pockets of Aurora A and Aurora B. researchgate.net This has led to the development of compounds with significantly improved selectivity for Aurora A. researchgate.net For instance, one study reported that while a lead compound had only a 3-fold selectivity for Aurora A over Aurora B, optimized derivatives achieved up to a 757-fold improvement. researchgate.net

A notable example is compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) , which was identified as a potent and selective inhibitor of Aurora A. nih.govnih.gov In a panel of 14 different kinases, compound 6e displayed poor inhibitory activity, highlighting its selectivity for Aurora A. nih.gov This compound was shown to arrest the cell cycle in the G1 phase and induce apoptosis. nih.govnih.gov Another quinazolin-4(3H)-one derivative, BIQO-19 , was also developed as an Aurora kinase A inhibitor and showed antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR-tyrosine kinase inhibitors (EGFR-TKI). mdpi.com

| Compound | Target Kinase | Inhibitory Activity/Selectivity | Reference |

|---|---|---|---|

| Optimized quinazolin-4-amine derivative | Aurora A vs. Aurora B | >757-fold selective for Aurora A | researchgate.net |

| Compound 6e | Aurora A | Activity % = 48.22% (at 10 µM) | nih.gov |

| Compound 6e | 14 other kinases | Poor inhibitory activity (Activity % > 83%) | nih.gov |

| BIQO-19 | Aurora A | Effectively suppressed activated AKA (p-AKA) expression | mdpi.com |

In addition to selective inhibition, derivatives of the quinazoline scaffold have been developed as dual or multi-targeted inhibitors, a strategy that can offer enhanced therapeutic efficacy in complex diseases like cancer.

NEK4 Inhibition: A series of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines has been identified as a promising new class of inhibitors for Never in Mitosis A-related Kinase 4 (NEK4). nih.gov These compounds were found to be potent NEK4 inhibitors with IC50 values of approximately 1 µM and demonstrated moderate selectivity over other kinases. nih.gov The inhibition of NEK4 by these analogues is believed to contribute, at least in part, to their anti-proliferative activity against EGFR-mutant non-small cell lung cancer (NSCLC) cells. nih.gov

PI3Kα and BRD4 Inhibition: Research has explored the simultaneous inhibition of Aurora A, Phosphoinositide 3-kinase α (PI3Kα), and Bromodomain-containing protein 4 (BRD4) as a novel therapeutic strategy for NSCLC. researchgate.net This approach has involved the structural optimization of quinazolinone-based scaffolds to create multi-targeted inhibitors. researchgate.net While the development of specific this compound derivatives targeting this combination is an area of active investigation, the broader quinazoline class has shown promise. For example, other quinazoline-based compounds have been developed as potent inhibitors of PI3K isoforms and BRD4. nih.govnih.gov

| Compound Structure | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines | NEK4 | ~1 µM | nih.gov |

CDC2-like kinases (Clks) are dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing by phosphorylating SR proteins. nih.govunc.edu A series of substituted 6-arylquinazolin-4-amines were synthesized and evaluated as inhibitors of Clk4. nih.govnih.gov These studies revealed that this chemotype can act as a potent, ATP-competitive inhibitor of Clk kinases. nih.govnih.gov

One potent analogue from this series, compound 4 , was screened against a large panel of kinases and found to be remarkably selective for Clk1, Clk4, and Dyrk1A. nih.gov The structure-activity relationship (SAR) studies conducted on this series provide a basis for developing novel chemical tools to probe the function of Clk kinases in cellular processes. nih.govnih.gov

| Compound | Clk1 IC50 (nM) | Clk4 IC50 (nM) | Dyrk1A IC50 (nM) | Reference |

|---|---|---|---|---|

| Analogue 4 | Data not specified, but noted as highly selective | <100 | 27 | nih.gov |

| Other selected agents | - | <100 | - | nih.gov |

Dual-specificity tyrosine-regulated kinase 1A (Dyrk1A) is implicated in various cellular processes, and its overexpression has been linked to pathologies such as Down's syndrome and early-onset Alzheimer's disease. nih.gov Interestingly, the same 6-arylquinazolin-4-amine scaffold that potently inhibits Clk kinases also demonstrates significant inhibitory activity against Dyrk1A. nih.govnih.gov

The most potent analogue from the series, compound 4 , exhibited an IC50 of 27 nM against Dyrk1A. nih.gov This dual selectivity for both the Clk family and Dyrk1A suggests a potential relationship between these enzyme classes and provides a valuable chemical tool for studying their interconnected roles, particularly in processes like pre-mRNA splicing where both kinases have been implicated. nih.gov The binding of these compounds is believed to occur at the ATP binding domain. nih.govnih.gov

p21-Activated Kinase 4 (PAK4) is a member of the group II PAKs and is involved in critical signaling pathways related to cell growth, cytoskeletal dynamics, and survival. acs.org Its role in cancer invasion and metastasis has made it a target for drug discovery. acs.org

| Compound | Target Kinase | Inhibitory Activity (Ki) | Selectivity (PAK1/PAK4) | Reference |

|---|---|---|---|---|

| 31 (CZh226) | PAK4 | Data not specified, but noted as potent | 346-fold | acs.orgnih.gov |

| 12 | PAK4 | 0.354 µM | - | acs.org |

| 14 | PAK4 | 0.674 µM | - | acs.org |

The quinazoline core is a well-established pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. rsc.orgmdpi.com Several approved drugs, such as erlotinib, are based on this structure. nih.govmdpi.com

Derivatives incorporating the 6-fluoroquinazoline (B579947) moiety have been specifically designed and evaluated as EGFR inhibitors. mdpi.com One study developed a series of new fluoroquinazolinones, including compounds with a fluorine at the 6-position. mdpi.com These compounds were tested for their antitumor activity, and the most active derivatives were further evaluated in EGFR inhibition assays. mdpi.com Notably, derivative G (IC50 = 0.44 µM against MCF-7 cells) and derivative E (IC50 = 0.43 µM against MDA-MB-231 cells) showed potent antitumor activity, with derivative E also exhibiting significant EGFR inhibition. mdpi.com

Furthermore, N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, which were identified as NEK4 inhibitors, were also found to be significantly more potent than the parent compound Spautin-1 in EGFR-mutant NSCLC cell viability screenings. nih.gov This suggests a potential dual-action mechanism or a broader kinase inhibition profile that includes EGFR-related pathways. nih.gov

| Compound | Activity Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Derivative G | Antitumor | MCF-7 | 0.44 ± 0.01 µM | mdpi.com |

| Erlotinib (Reference) | Antitumor | MCF-7 | 1.14 ± 0.04 µM | mdpi.com |

| Derivative E | Antitumor | MDA-MB-231 | 0.43 ± 0.02 µM | mdpi.com |

| Erlotinib (Reference) | Antitumor | MDA-MB-231 | 2.55 ± 0.19 µM | mdpi.com |

| Derivative E | EGFR Inhibition | - | Exhibited excellent activity | mdpi.com |

Enzyme and Receptor Modulation

The interaction of this compound and its derivatives with various enzymes and receptors is a critical area of investigation, revealing potential therapeutic applications. These interactions span from inhibiting essential enzymes in pathogenic organisms to modulating receptors in the central nervous system.

Cytochrome bd Oxidase Inhibition in Pathogenic Organisms (e.g., Mycobacterium tuberculosis)

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has necessitated the discovery of novel drug targets. nih.gov One such target is the electron transport chain, which is vital for the pathogen's energy production. nih.gov Mtb possesses two terminal oxidases that facilitate aerobic respiration: cytochrome bcc:aa₃ and cytochrome bd. nih.gov While cytochrome bcc:aa₃ is the primary oxidase, cytochrome bd becomes essential when the former is inhibited, highlighting the need for dual inhibitors to effectively disrupt Mtb's energy metabolism. nih.govembopress.org

A class of compounds, N-phenethyl-quinazolin-4-yl-amines, which includes derivatives of this compound, has been identified as inhibitors of cytochrome bd oxidase. nih.gov These compounds demonstrate synergistic activity with Q203 (Telacebec), a selective inhibitor of the cytochrome bcc:aa₃ complex. nih.gov This combined inhibition leads to a more comprehensive termination of energy production in Mtb. nih.govnih.gov The development of these quinazoline-based inhibitors represents a promising strategy to combat tuberculosis, including drug-resistant forms, by targeting the pathogen's respiratory flexibility. nih.govescholarship.org

Non-Competitive Antagonism of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5)

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein-coupled receptor (GPCR) that plays a significant role in the central nervous system (CNS). nih.gov A series of 6-substituted-4-anilinoquinazolines, structurally related to this compound, have been identified as non-competitive antagonists of mGlu5. nih.govvanderbilt.edunih.gov These compounds, also known as negative allosteric modulators (NAMs), bind to a site on the receptor distinct from the glutamate binding site. nih.gov

The discovery of these quinazoline-based mGlu5 NAMs originated from a high-throughput cellular screening of a large compound library. nih.gov The initial hits, such as the 6-bromo-4-anilinoquinazolines, demonstrated the potential of this chemical scaffold. nih.gov Subsequent structure-activity relationship (SAR) studies have explored various substitutions on the quinazoline ring to optimize potency and selectivity. nih.gov

| Compound Analogue | Activity | Assay |

| 3-Chloroaniline analog | Most potent in functional assay | Measures blockade of calcium mobilization by glutamate in HEK293A cells expressing rat mGlu5 nih.gov |

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and cellular respiration. nih.govfrontiersin.org It catalyzes the oxidation of succinate to fumarate. nih.gov Inhibition of SDH can disrupt cellular energy metabolism and is the mode of action for a class of fungicides known as SDHIs. nih.govanr.fr

While direct studies on this compound as an SDH inhibitor are not prominent, the broader class of quinazoline derivatives has been investigated for various enzymatic inhibitory activities. The principle of SDH inhibition involves blocking the enzyme's active site, which is highly conserved across many species. anr.fr This conservation raises the possibility that inhibitors could affect non-target organisms, including mammals. anr.frmdpi.com

| Inhibitor Class | Mechanism of Action | Potential Consequence |

| SDHIs | Inhibit succinate dehydrogenase (Complex II) nih.gov | Impaired cellular respiration and energy metabolism nih.gov |

Investigation of Ubiquitin Specific Protease 13 (USP13) Modulation

Ubiquitin-Specific Protease 13 (USP13) is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby regulating their stability and function. frontiersin.org Dysregulation of USP13 has been implicated in various diseases, including neurodegenerative disorders and cancer. frontiersin.orgnih.gov USP13 is known to deubiquitinate and stabilize several key proteins involved in cellular processes like the DNA damage response and autophagy. frontiersin.org

Although specific research on this compound's direct modulation of USP13 is limited, the investigation of small molecule inhibitors of USP13 is an active area of research. nih.govnih.gov For instance, inhibitors of USP13 have been shown to decrease the K63-polyubiquitination of TRAF6, a key signaling molecule in inflammatory pathways. biorxiv.org Furthermore, USP13 inhibition can enhance the degradation of neurotoxic proteins like alpha-synuclein, suggesting a therapeutic potential in conditions such as Parkinson's disease. nih.govmdpi.com

Cellular and Molecular Responses

The interaction of quinazoline derivatives with cellular machinery can elicit a range of responses, including the modulation of the cell cycle.

Cell Cycle Arrest (e.g., G1 Phase)

The cell cycle is a tightly regulated process that governs cell proliferation. mdpi.com A common mechanism of action for anticancer agents is the induction of cell cycle arrest, preventing uncontrolled cell division. ijbs.com Several quinazoline derivatives have been shown to induce cell cycle arrest, particularly in the G1 phase. mdpi.com

For example, a study on a related quinazoline compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrated its ability to arrest the cell cycle of MCF-7 human breast cancer cells at the G1 phase. mdpi.com This arrest was observed through flow cytometric analysis, which showed an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. mdpi.com This G1 arrest is often a consequence of inhibiting cyclin-dependent kinases (CDKs), such as CDK4/6, which are critical for the G1 to S phase transition. ijbs.comnih.gov Arresting cells in the G1 phase can redirect cellular metabolism, as seen in the marine diatom Phaeodactylum tricornutum, where G1 arrest led to an accumulation of carbohydrates and triacylglycerols. nih.gov

| Compound/Agent | Effect on Cell Cycle | Cell Line |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | G1 phase arrest mdpi.com | MCF-7 (Human breast cancer) mdpi.com |

| Palbociclib (CDK4/6 inhibitor) | G1 phase arrest ijbs.comnih.gov | MCF-7 (Human breast cancer) ijbs.com |

| NU 2058 | G1 phase arrest nih.gov | Phaeodactylum tricornutum (Marine diatom) nih.gov |

Induction of Apoptosis

Several studies have highlighted the pro-apoptotic capabilities of 6-fluoroquinazoline derivatives in cancer cell lines. For instance, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e), was shown to induce apoptosis in the MCF-7 human breast cancer cell line. mdpi.comnih.gov Flow cytometric analysis revealed that treatment with this compound at its IC₅₀ concentration (168.78 µM) for 24 hours resulted in a cellular apoptosis rate of 2.16%, which was higher than the 1.52% induced by the positive control, doxorubicin (B1662922) (10 µM). mdpi.com This suggests that the compound's cytotoxic effects are, at least in part, mediated by the activation of programmed cell death pathways.

Further research on another derivative, 6-fluoro-4-(3-methoxyanilino)quinazoline (LJJ-10), also demonstrated its ability to promote apoptosis. In MCF-7 cells, this compound increased the rate of late apoptosis from 0.68% in control cells to 0.81% after a 24-hour treatment. These findings underscore the potential of the 6-fluoroquinazoline scaffold in developing new anticancer agents that function by triggering apoptosis. The induction of apoptosis is a key mechanism for eliminating cancerous cells, and compounds that can effectively initiate this process are of significant therapeutic interest. researchgate.netgirlunlimited.co.za

Apoptosis Induction by 6-Fluoroquinazoline Derivatives

| Compound | Cell Line | Concentration | Treatment Duration (hours) | Apoptosis Rate (%) | Control | Control Apoptosis Rate (%) |

|---|---|---|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 | 168.78 µM (IC₅₀) | 24 | 2.16 | Doxorubicin | 1.52 (at 10 µM) |

| 6-fluoro-4-(3-methoxyanilino)quinazoline (LJJ-10) | MCF-7 | Not Specified | 24 | 0.81 (Late Apoptosis) | Control | 0.68 (Late Apoptosis) |

Modulation of Pre-mRNA Splicing Pathways

The process of pre-mRNA splicing, which is essential for generating mature messenger RNA (mRNA) and ensuring proteomic diversity, has been identified as a target for certain therapeutic agents. nih.govfrontiersin.org This intricate process is carried out by the spliceosome, a dynamic complex of small nuclear RNAs (snRNAs) and numerous proteins. frontiersin.orgmdpi.com The assembly and function of the spliceosome can be modulated by small molecules, presenting a novel approach for therapeutic intervention, particularly in diseases like cancer where splicing is often dysregulated. nih.govfrontiersin.org

While direct evidence for this compound specifically modulating pre-mRNA splicing is not extensively detailed in the provided search results, the broader class of quinazoline derivatives has been implicated in processes that could be affected by splicing. The regulation of gene expression is a complex process, and the involvement of quinazoline derivatives in inhibiting RNA synthesis suggests a potential intersection with pre-mRNA processing pathways. frontiersin.orgnih.govbiorxiv.org Further research is needed to specifically elucidate the effects of this compound and its direct derivatives on the spliceosome and pre-mRNA splicing pathways.

Alterations in Bacterial Membrane Permeability and Cellular Morphology

Research into the antibacterial properties of 6-fluoroquinazoline derivatives has revealed that they can exert their effects by disrupting the integrity of the bacterial cell membrane. For example, a study on 4-alkylthio-6-fluoroquinazoline derivatives investigated the mechanism of action of compound 3g against the fungus Fusarium oxysporum. researchgate.net The findings indicated that treatment with this compound led to an increase in the permeability of the cell membrane. researchgate.net This alteration in membrane permeability was accompanied by malformation of the hyphae and condensation of the endosome. researchgate.net

Effects of 4-alkylthio-6-fluoroquinazoline (Compound 3g) on Fusarium oxysporum

| Parameter | Observation |

|---|---|

| Spore Bourgeonnement (at 100 µg/mL) | Reduced to 6.5% |

| Cell Membrane Permeability | Increased |

| Hypha Morphology | Malfomed |

| Endosome | Condensed |

| Mycelial Reducing Sugar Content (at 100 µg/mL within 12h) | Declined |

| D-GlcNAc Content (at 100 µg/mL within 12h) | Declined |

| Chitinase Activity (at 100 µg/mL within 12h) | Declined |

| Soluble Protein Content | No obvious change |

Inhibition of RNA Synthesis

The inhibition of RNA synthesis is another key mechanism through which quinazoline derivatives exert their biological effects. The process of transcription, mediated by RNA polymerase, is a fundamental step in gene expression. mdpi.comnih.gov A study focusing on the antifungal activity of 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives found that compound I-13e demonstrated the strongest inhibition of RNA synthesis driven by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). researchgate.net This suggests that the compound may directly or indirectly interfere with the function of this essential viral enzyme.

The ability to inhibit RNA synthesis has significant implications for the development of antiviral and antimicrobial agents. By blocking the production of viral or bacterial RNA, these compounds can effectively halt replication and prevent the spread of infection. The specificity of this inhibition is a critical factor, with ideal candidates showing high potency against the target polymerase while exhibiting minimal effects on host cell RNA synthesis.

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on Biological Activity

The biological activity of 6-fluoroquinazolin-4-amine derivatives is highly sensitive to the nature and position of various substituents on the quinazoline (B50416) core and its associated side chains.

Halogenation is a common strategy to modulate the biological activity of quinazoline derivatives. The introduction of halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions.

Fluorine: The fluorine atom at the C-6 position of the quinazoline ring is a key feature of the parent compound. Studies on related quinazoline derivatives have shown that fluorine substitution can have a significant impact on binding affinity. For example, in a series of 2-phenyl-8-fluoroquinazoline-4-carboxylic acid derivatives, the fluorine group at the 8-position was found to have a notable effect on binding to the hinge region of Aurora A kinase. nih.gov The small size of the fluorine atom allows it to be well-tolerated in sterically constrained regions of the binding site. nih.gov

Bromine and Chlorine: The introduction of larger halogens like bromine and chlorine, particularly on the 4-anilino moiety, has been shown to be beneficial for potency. In a series of 6-fluoroquinazolines, a 3-bromo or 3-chloro substitution on the aniline ring resulted in potent antagonists of the mGlu5 receptor. nih.gov Similarly, in another study, the insertion of a small, lipophilic bromine atom at the 3-position of an indole ring attached to the 4-amino position of the quinazoline core yielded the best results for pan-HER inhibition. nih.gov The substitution of the terminal phenyl ring with a bromine atom can also modulate the orientation of the ring within the binding pocket through additional halogen and hydrophobic interactions. nih.gov

| Compound | R-Group (at position 3 of aniline ring) | mGlu5 IC50 (nM) |

|---|---|---|

| 8 | -Cl | 311 ± 74 |

| 31 | -H | >10,000 |

| 32 | -Br | 96 ± 12 |

The substitution of alkyl and aryl groups at various positions on the quinazoline scaffold is a key determinant of biological activity. The 2-, 6-, and 8-positions have been identified as being particularly important for modulating potency and selectivity. researchgate.netnih.gov

Position 2: A variety of aryl groups have been introduced at the C-2 position. For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized as potential dual EGFR-HER2 inhibitors. mdpi.com In another study, 2-aryl-4-aminoquinazolines were designed and showed good antitumor activity. researchgate.net

Position 6: The C-6 position is a common site for modification to improve the pharmacological profile. A series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position were synthesized, with the most active compound showing higher antiproliferative activity than gefitinib and lapatinib on certain cell lines. mdpi.com In another example, inserting an arylidene-semicarbazone moiety at the C-6 position of afatinib led to a compound with higher antiproliferative activity than the parent drug. mdpi.com

Position 8: While less commonly substituted than the 6- and 7-positions, modifications at C-8 can also influence activity. A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated its potency as a selective Aurora A kinase inhibitor. nih.gov

| Compound Type | C-6 Substituent | Key Finding |

|---|---|---|

| 6-Heteroaryl-4-amino-quinazoline | 5-Substituted furan-2-yl | Higher antiproliferative activity on A549 and H1975 cells compared to gefitinib and lapatinib. |

| 6-Aryl-semicarbazone-4-anilino-quinazoline | Arylidene-semicarbazone | Higher antiproliferative activity on HepG2, MCF-7, and PC-3 cells compared to afatinib. |

| (2-Bromo-phenyl)-4-amino-quinazoline | N-Boc glycine | Potent inhibitory activity against EGFR with high selectivity over other kinases. |

Amide and Urea/Thiourea Linkers: The replacement of an amide linker with a methyl-amino linker between a phenyl and quinazoline moiety resulted in an almost 50-fold decrease in inhibitory activity against EGFRwt kinase. mdpi.com Conversely, novel series of 4-anilino-quinazoline derivatives with phenyl urea residues have been synthesized as dual inhibitors of EGFR and VEGFR2. nih.gov The thiourea linker has also been shown to be mandatory for inhibitory activity toward NF-κB in certain derivatives. nih.gov

Ether and Thiol Linkers: Modifications involving ether and thiol linkers have also been explored. A study on 4-anilino-quinazoline derivatives as dual EGFR/HER2 inhibitors found that compounds with a three-carbon alkyloxy linker were less potent than those with a two-carbon bridge. nih.gov The synthesis of 4-alkylthio-6-fluoroquinazoline derivatives, where the amine at the 4-position is replaced by a thiol group, has been reported, with some compounds showing good antifungal activities. nih.govresearchgate.net

The length and chemical nature of the linker chain and the amine substituent are critical for optimal biological activity.

Linker Chain Length: SAR studies have revealed that the optimal length of a carbon chain linker can significantly impact inhibitory activity. For instance, in a series of 4-anilino-quinazoline derivatives, a flexible four-carbon linker between a sulfamoyl-aryl moiety and the quinazoline core was found to increase antiproliferative and inhibitory activities. mdpi.com Similarly, for dual EGFR/HER2 inhibitors incorporating a nitro-imidazole moiety, the optimal length of the carbon chain linker for the highest dual inhibitory activity was found to be four carbons. nih.gov In contrast, a longer chain linker between the quinazoline core and a triazole moiety was found to be favorable for inhibitory activity toward both EGFR and VEGFR2. nih.gov

Nature of the Amine Substituent: The nature of the amine substituent itself is also important. In the development of anticonvulsant quinazolin-4(3H)-ones, the incorporation of various amino acids to create alkanamide and benzohydrazide derivatives led to compounds with superior anticonvulsant activities compared to the reference drug. nih.gov

Stereochemistry plays a crucial role in the interaction of drug molecules with their biological targets. mdpi.com The introduction of chiral centers into analogues of this compound can lead to enantiomers with significantly different biological activities, metabolic profiles, and toxicities.

Living systems are inherently chiral, and thus, the different three-dimensional arrangements of enantiomers can result in one being significantly more active than the other. mdpi.com This is because the binding site of a target protein is also chiral, and one enantiomer may fit much better than its mirror image. While specific SAR studies on chiral analogues of this compound are not extensively detailed in the provided search results, it is a fundamental principle in drug design that stereochemistry must be carefully considered. For any derivative of this compound that contains a chiral center, it is highly probable that the two enantiomers will exhibit different potencies and selectivities. Therefore, the synthesis and testing of single enantiomers are often necessary to identify the more active and safer therapeutic agent.

Hinge Region and ATP-Binding Domain Interactions

Many this compound derivatives function as ATP-competitive kinase inhibitors. Their mechanism of action involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of substrate proteins. nih.govacs.org The quinazoline ring system is particularly well-suited for this role as it mimics the adenine moiety of ATP. nih.gov

The binding of these inhibitors is stabilized by key hydrogen bond interactions with the hinge region of the kinase, which connects the N- and C-lobes of the catalytic domain. nih.gov SAR studies on quinazoline-based EGFR inhibitors have revealed that hydrogen bonds form between the N-1 of the quinazoline ring and the backbone of a methionine residue (Met793) in the hinge region. nih.gov Additionally, a water-mediated hydrogen bond can form between the N-3 of the quinazoline and a threonine residue (Thr766). nih.gov These interactions are critical for anchoring the inhibitor in the active site and contribute significantly to its potency. nih.gov

Molecular docking studies of an 8-fluoroquinazoline derivative targeting Aurora A kinase showed that the quinazoline binding motif occupied the hinge region, forming key interactions with amino acid residues such as Val 147, Glu 211, Tyr 212, Ala 213, and Leu 263. nih.gov The planarity of the quinazoline ring system facilitates its insertion into the narrow ATP-binding cleft, while the various substituents can form additional interactions with surrounding residues to enhance affinity and selectivity.

Allosteric Binding Site Exploration

The quinazoline scaffold has been identified as a versatile core for the development of kinase inhibitors, many of which target the ATP-binding site. However, the emergence of drug resistance has spurred the exploration of allosteric inhibitors, which bind to sites distinct from the highly conserved ATP pocket. This approach can offer greater selectivity and a different mechanism to overcome resistance.

The fluorine atom at the 6-position of this compound plays a crucial role in modulating the electronic properties of the quinazoline ring system. Its high electronegativity can influence the conformation of the molecule and its ability to interact with amino acid residues within an allosteric pocket. It is hypothesized that the 6-fluoro substituent could engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with residues in an allosteric site, thereby stabilizing the inhibitor-protein complex. The exploration of such allosteric sites is a promising avenue for the development of next-generation selective kinase inhibitors based on the this compound scaffold.

Comparative SAR Analysis with Related Quinazoline Chemotypes

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core ring structure. A comparative analysis of this compound with other quinazoline chemotypes reveals the critical role of the substituent at the 6-position.

In the context of antimicrobial and anticancer activities, the presence of a halogen at the 6-position has been shown to be beneficial. Structure-activity relationship studies on various quinazolinone derivatives have indicated that substitutions at positions 2, 3, and 4, along with the presence of a halogen at the 6- or 8-position, can enhance their biological effects.

A study on 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors provides valuable insights into the impact of substitutions at the 6-position. While the parent compound in this study was a 6-aminoquinazoline derivative, the exploration of various substituents at this position offers a comparative perspective. For instance, the introduction of different benzyl amine groups at the 6-position significantly modulated the inhibitory activity.

The following table summarizes the influence of different substituents at the 6-position of the quinazoline ring on biological activity, drawing from various studies on quinazoline derivatives. This comparative data highlights the importance of the 6-substituent in determining the potency and selectivity of these compounds.

| Compound Scaffold | 6-Position Substituent | Observed Biological Activity/Potency | Therapeutic Target/Application |

| Quinazolin-4-amine (B77745) | -F (Fluoro) | Generally enhances activity; improves metabolic stability and cell permeability. | Kinase Inhibition, Antimicrobial |

| Quinazolin-4-amine | -H (Unsubstituted) | Baseline activity; often used as a reference compound. | Various |

| Quinazolin-4-amine | -Cl (Chloro) | Often leads to potent activity, comparable to or sometimes greater than fluoro. | Kinase Inhibition, Anticancer |

| Quinazolin-4-amine | -Br (Bromo) | Can maintain or slightly decrease potency compared to chloro or fluoro. | MERS-CoV Inhibition |

| Quinazolin-4-amine | -I (Iodo) | Generally detrimental to activity. nih.gov | Antimicrobial |

| Quinazolin-4-amine | -NH2 (Amino) | Serves as a key intermediate for further functionalization. | Precursor for various inhibitors |

| Quinazolin-4-amine | -NO2 (Nitro) | Can show inhibitory effects, but often associated with toxicity. | MERS-CoV Inhibition |

| 4-Anilinoquinazoline | -Alkyl-thiobenzothiazole side chain | Leads to better biological activities. nih.gov | Anticancer |

This comparative analysis underscores that a fluorine atom at the 6-position is a favorable modification for enhancing the biological profile of quinazolin-4-amine derivatives. Its small size, high electronegativity, and ability to form strong bonds with carbon contribute to improved potency, selectivity, and pharmacokinetic properties compared to other substituents. The electron-withdrawing nature of fluorine can also influence the pKa of the 4-amino group, which can be critical for binding to the target protein.

Molecular Modeling and Computational Chemistry Approaches

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. jpsionline.com This method is instrumental in elucidating binding modes and identifying key interactions that stabilize the protein-ligand complex.

Elucidation of Compound Binding Modes

Docking simulations have been employed to understand how 6-Fluoroquinazolin-4-amine and its derivatives bind to various protein targets, including kinases, succinate (B1194679) dehydrogenase (SDH), and metabotropic glutamate (B1630785) receptor 5 (mGlu5).

Kinases: The 4-anilinoquinazoline (B1210976) scaffold is a well-established template for designing kinase inhibitors. nih.govresearchgate.net Docking studies reveal that these compounds typically bind within the ATP-binding cleft of kinases. For instance, in studies of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), derivatives of 6-arylquinazolin-4-amine were shown to fit into the ATP binding domain, providing a structural basis for their inhibitory activity. nih.gov Similarly, docking of quinazoline (B50416) derivatives into the active sites of CDK4/6 and PDK1 has helped to elucidate their inhibitory mechanisms. nih.govnih.gov

mGlu5: A series of 6-substituted-4-anilinoquinazolines has been identified as non-competitive antagonists of mGlu5. nih.gov Docking studies have shown that these compounds bind to an allosteric site within the seven-transmembrane (7TM) domain of the receptor. nih.gov This allosteric modulation offers a path to achieving greater selectivity compared to ligands that target the highly conserved orthosteric binding site. nih.gov

Identification of Key Amino Acid Residues for Ligand Interactions

A primary outcome of docking simulations is the identification of specific amino acid residues that are crucial for ligand binding. These interactions, which include hydrogen bonds, hydrophobic interactions, and salt bridges, anchor the ligand in the binding pocket.

For example, in the docking of quinazolinone derivatives with the NF-κB receptor, hydrogen bonds were predominantly formed with residues such as Ser240, Lys241, Asn247, and Asp271. nih.gov The amino group of the quinazoline scaffold frequently interacts with key residues like Asp239 and Lys241. nih.gov In the case of p21-Activated Kinase 4 (PAK4), the imidazole (B134444) ring of a ligand was shown to form two hydrogen bonds with the main chain of Leu398. acs.org

Table 1: Key Amino Acid Interactions for Quinazoline Derivatives with Various Protein Targets

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| NF-κB | Ser240, Lys241, Asn247, Asp271, Asp239 | Hydrogen Bonding |

| PAK4 | Leu398, Met395 | Hydrogen Bonding, Hydrophobic |

| Clk4/Dyrk1A | Residues in the ATP binding domain | Not specified |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and conformational changes over time. peerj.com This method complements the static picture provided by molecular docking.

Analysis of Protein-Ligand Complex Stability and Dynamics

MD simulations are used to assess the stability of the binding pose predicted by docking. researchgate.net By simulating the movement of atoms over time, researchers can observe whether the ligand remains securely bound or if the complex is unstable. Key parameters monitored during MD simulations to evaluate stability include: researchgate.net

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the protein and the ligand's pose. Lower RMSD values suggest a more stable complex. peerj.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. mdpi.com

Radius of Gyration (Rg): Measures the compactness of the protein-ligand complex. A stable Rg value suggests the complex is not undergoing major conformational changes. arabjchem.org

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time, which is critical for binding stability. arabjchem.org

In a study of CDK2/4/6 inhibitors, MD simulations were used to confirm the stability of the docked compounds within the kinase active sites. nih.gov

Understanding Isoform Selectivity Mechanisms

MD simulations can also help explain why a compound is more selective for one protein isoform over another. Subtle differences in the amino acid sequences of isoforms can lead to significant changes in ligand binding and dynamics. For instance, the formation or absence of a specific salt bridge can be a critical determinant of selectivity. A study on PAK4 inhibitors highlighted that an amide group, which could not form a salt bridge with Asp458, led to a dramatic decrease in activity, underscoring the importance of such specific interactions for potency and potentially selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For derivatives of 6-arylquinazolin-4-amines, 3D-QSAR models have been successfully developed to understand the structure-activity correlation for inhibitors of Clk4 and Dyrk1A. nih.gov These models, which yielded high correlation coefficients (R²) and predictive abilities (Q²), were consistent with the binding modes identified through docking. nih.gov The contour maps generated from the QSAR models provide a visual guide, indicating regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. nih.gov Similarly, QSAR studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have provided rationales to explain their CDK4 and CDK6 inhibitory activities. zenodo.org

Table 2: QSAR Model Validation Parameters for 6-Arylquinazolin-4-amine Analogs

| Target | R² (Goodness of Fit) | Q² (Predictive Ability) |

|---|---|---|

| Clk4 | 0.88 | 0.79 |

| Dyrk1A | 0.85 | 0.82 |

These computational approaches—docking, MD simulations, and QSAR—form a powerful, integrated strategy for the discovery and optimization of drugs based on the this compound scaffold, enabling a more rational and efficient design process.

Fragment-Based Computational Approaches

Fragment-based drug discovery (FBDD) is a modern strategy in pharmaceutical research that identifies low-molecular-weight ligands, or "fragments," which bind to a biological target with low affinity. These fragments are then computationally grown, linked, or merged to develop a lead compound with higher affinity and selectivity. For a molecule such as this compound, computational FBDD methodologies can be instrumental in designing novel derivatives with enhanced biological activity.

The core 6-fluoroquinazoline (B579947) moiety can serve as a foundational fragment. Computational techniques, such as high-throughput virtual screening, can be employed to dock a library of diverse chemical fragments against the binding site of a target protein. This process helps in identifying fragments that can form favorable interactions with amino acid residues in proximity to the core fragment.

Once initial fragments are identified, computational methods guide their optimization. These methods include:

Fragment Growing: This approach involves the computational extension of a bound fragment to occupy adjacent pockets of the binding site, thereby increasing its interaction surface and binding affinity. For this compound, this could involve adding substituents to the amine group or the quinazoline ring.

Fragment Linking: If two or more fragments are found to bind to adjacent sites, computational models can be used to design a linker that connects them into a single, more potent molecule.

Fragment Merging: In this strategy, overlapping fragments are combined into a novel chemical entity that incorporates the key interaction features of the parent fragments.

Evolutionary and iterative optimization algorithms can be utilized to guide the assembly of these fragments. nih.gov These computational approaches strategically explore the vast chemical space to generate novel compounds derived from the initial fragments, aiming to improve bioactivity while maintaining desirable drug-like properties. nih.gov The process often involves successive iterations where each newly designed ligand is evaluated for its binding affinity and other properties. nih.gov

Prediction of Physicochemical Properties Relevant to Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. In silico prediction of these properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential as a drug candidate and reducing the need for extensive experimental testing. For this compound, a range of physicochemical parameters can be computationally predicted to gauge its drug-likeness and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

These predictions are often based on the molecule's structure and employ quantitative structure-property relationship (QSPR) models. Key physicochemical properties relevant to biological activity include:

Molecular Weight (MW): Affects solubility, permeability, and diffusion.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.

Topological Polar Surface Area (TPSA): Correlates with hydrogen bonding potential and is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs influences solubility and binding to biological targets.

Aqueous Solubility (LogS): A crucial factor for absorption and formulation.

pKa: The acid dissociation constant, which affects the ionization state of the molecule at physiological pH, influencing its solubility, permeability, and target binding.

Computational tools and web servers are available to predict these properties. The predicted values for this compound can be summarized in a data table to provide a comprehensive overview of its potential as a drug-like molecule.

| Property | Predicted Value | Importance in Biological Activity |

|---|---|---|

| Molecular Weight (g/mol) | 163.15 | Influences absorption, distribution, and overall size for target binding. |

| LogP | 1.5 - 2.5 | Affects cell membrane permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) (Ų) | 51.5 | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Contributes to binding interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 3 | Contributes to binding interactions with biological targets and solubility. |

| Aqueous Solubility (LogS) | -2.0 to -3.0 | Crucial for absorption and bioavailability. |

| pKa (most basic) | 3.5 - 4.5 | Determines the ionization state at physiological pH, affecting solubility and cell penetration. |

These predicted values suggest that this compound possesses characteristics that are generally favorable for a potential drug candidate, such as a relatively low molecular weight and a balanced lipophilicity. Further computational studies, such as molecular dynamics simulations, can provide deeper insights into its behavior in a biological environment.

Preclinical Pharmacological Evaluation

In Vitro Assay Development and Screening

In vitro studies are fundamental in elucidating the mechanism of action and preliminary efficacy of novel chemical entities. For derivatives of 6-fluoroquinazoline (B579947), a variety of assays have been employed to characterize their pharmacological profile.

Derivatives of the 6-fluoroquinazoline scaffold have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.

Substituted 6-arylquinazolin-4-amines have been identified as potent inhibitors of cdc2-like kinases (Clk), particularly Clk1, Clk2, and Clk4, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) nih.govnih.gov. These kinases are involved in the regulation of pre-mRNA splicing. Inhibition of these kinases by this class of compounds is suggested to be ATP-competitive, with binding occurring at the kinase hinge region nih.govnih.gov. One potent analogue demonstrated remarkable selectivity for Clk1, Clk4, and Dyrk1A when profiled against a large panel of kinases nih.govnih.gov.

Another area of investigation involves the inhibition of Aurora kinases, which play a significant role in cell cycle regulation. A derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective inhibitor of Aurora A kinase mdpi.comnih.gov. Furthermore, a quinazoline-based multi-kinase inhibitor, BPR1K871, was developed and shown to possess dual inhibitory activity against FLT3 and Aurora kinases with IC50 values of 127 nM and 4.9 nM, respectively nih.gov.

| Compound Class | Target Kinase(s) | Reported Activity (IC50/EC50) |

|---|---|---|

| Substituted 6-arylquinazolin-4-amines | Clk1, Clk4, Dyrk1A | Potencies below 100 nM for Clk4 inhibition |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Selective inhibition observed |

| BPR1K871 (quinazoline derivative) | FLT3, AURKA | IC50 = 127 nM (FLT3), 4.9 nM (AURKA) |

The antiproliferative and cytotoxic effects of 6-fluoroquinazoline derivatives have been evaluated against various cancer cell lines, demonstrating their potential as anticancer agents.

A novel series of quinazoline (B50416) derivatives exhibited broad-spectrum antitumor activity against five different cancer cell lines, with one compound showing an IC50 value of 0.85 μM against MGC-803 cells mdpi.com. Another study on 4-hydroxyquinazoline (B93491) derivatives identified a compound, B1, with superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines mdpi.com. The IC50 value of B1 against PARP1 was 63.81 ± 2.12 nM mdpi.com.

Furthermore, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid displayed cytotoxic effects on human urinary bladder cancer (T-24) and breast cancer (MCF-7) cell lines with IC50 values of 257.87 µM and 168.78 µM, respectively mdpi.comnih.gov. In another study, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative demonstrated potent antiproliferative activity against A549 lung cancer cells with an IC50 of 0.44 μM nih.gov. The cytotoxic effects of these compounds are often associated with the induction of cell cycle arrest and apoptosis mdpi.comnih.govmdpi.comnih.gov.

| Compound/Derivative | Cell Line | Reported IC50 Value |

|---|---|---|

| Novel quinazoline derivative | MGC-803 | 0.85 μM |

| 4-Hydroxyquinazoline derivative (B1) | PARP1 | 63.81 ± 2.12 nM |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 (Bladder Cancer) | 257.87 µM |

| MCF-7 (Breast Cancer) | 168.78 µM | |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | A549 (Lung Cancer) | 0.44 μM |

Currently, there is a lack of specific published data detailing the use of 6-Fluoroquinazolin-4-amine or its direct derivatives in reporter gene assays or ion flux measurements. Reporter gene assays are valuable tools for studying the regulation of gene expression and can be used to assess the impact of compounds on specific signaling pathways nih.govnih.govmdpi.comresearchgate.net. Similarly, ion flux measurements are crucial for investigating the effects of compounds on ion channels and transporters, which are important drug targets impedans.com. The absence of such studies for this particular compound class represents a gap in the understanding of their broader pharmacological effects.

Several studies have highlighted the antimicrobial and antifungal potential of 6-fluoroquinazoline derivatives.

A series of 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives demonstrated significant antifungal activity against a panel of fungi, with EC50 values ranging from 8.3 to 64.2 µg/mL nih.gov. The mechanism of action for one of the potent compounds against Fusarium oxysporum was found to involve an increase in cell membrane permeability nih.gov.

In another study, 1,2,4-triazole (B32235) Mannich base derivatives incorporating a 6-fluoroquinazolinylpiperidinyl moiety showed excellent in vitro antibacterial efficacy against Xanthomonas oryzae pv. oryzae (Xoo) nih.gov. Several of these compounds had EC50 values significantly lower than the commercial agrobactericide bismerthiazol, with one compound being approximately five times more active nih.gov. Additionally, some benzothiazole (B30560) substituted 6-fluoro quinazolinone derivatives have also shown appreciable antimicrobial activity researchgate.net.

| Compound Class | Organism | Reported Activity (EC50) |

|---|---|---|

| 6-Fluoro-4-alkyl(aryl)thioquinazoline derivatives | Various Fungi | 8.3 - 64.2 µg/mL |

| 1,2,4-Triazole Mannich base derivatives with 6-fluoroquinazoline moiety | Xanthomonas oryzae pv. oryzae (Xoo) | 18.8 - 24.3 µg/mL (for potent compounds) |

| Bismerthiazol (Control) | 92.4 µg/mL |

A potent analogue of a substituted 6-arylquinazolin-4-amine was profiled against a panel of 402 kinases and was found to be remarkably selective for Clk1, Clk4, and Dyrk1A nih.govnih.gov. Similarly, the derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was tested against a panel of 14 kinases and showed poor inhibitory activity against them, in contrast to its activity against Aurora A kinase, indicating a selective profile mdpi.comnih.gov. The multi-kinase inhibitor BPR1K871, a quinazoline derivative, was also subjected to kinase profiling, which confirmed its activity against several therapeutically relevant kinases nih.govresearchgate.net.

In Vivo Efficacy Studies in Disease Models

While in vitro assays provide valuable preliminary data, in vivo studies in relevant disease models are essential to evaluate the therapeutic potential of a compound.

A study on novel 4-hydroxyquinazoline derivatives demonstrated that one compound, B1, significantly suppressed tumor growth in vivo at a dose of 25 mg/kg mdpi.com. In another study, a 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3H)-one derivative showed promising anticancer activity in vivo against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models at a dose of 20 mg/kg nih.gov. These studies, while not on this compound itself, suggest that the broader quinazoline scaffold can be developed into effective in vivo anticancer agents.

Anti-tumor Efficacy in Animal Models (e.g., Triple-Negative Breast Cancer Xenografts)

Derivatives of the quinazolin-4-amine (B77745) scaffold have demonstrated notable anti-tumor effects in preclinical animal models. In a significant study, a novel quinazolin-4-amine derivative, identified as compound 6, was evaluated for its efficacy in a triple-negative breast cancer (TNBC) xenograft model. This compound was found to potently inhibit Aurora A kinase, a key enzyme in cell cycle regulation. The in vivo study revealed that compound 6 effectively suppressed the growth of TNBC tumors in an animal model, highlighting the potential of this class of compounds in treating aggressive cancers. researchgate.net

The broader class of quinazoline derivatives has been extensively studied for its anticancer properties, with many compounds showing potent activity against various cancer cell lines, including those of breast cancer. nih.govnih.govresearchgate.net Research has shown that modifications to the quinazoline core can lead to compounds that inhibit key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway, and receptor tyrosine kinases. nih.govnih.gov For instance, one study reported that a synthesized quinazoline derivative exhibited significant tumor growth inhibition in vivo, which was correlated with its potent inhibitory activity against PI3K. nih.gov Another study highlighted a quinazolin-4-one derivative that induced cell cycle arrest and apoptosis in melanoma cells. mdpi.com Furthermore, the in vivo anti-tumor effect of a novel quinazoline derivative, compound 18, was explored in a xenograft model carrying MGC-803 cells, where it significantly decreased the average tumor volume and weight. nih.gov These findings collectively underscore the therapeutic promise of the quinazoline scaffold, including its fluorinated derivatives, as a basis for the development of new anticancer agents.

Table 1: In Vivo Anti-tumor Activity of Selected Quinazoline Derivatives

| Compound | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Compound 6 (Quinazolin-4-amine derivative) | Triple-Negative Breast Cancer (TNBC) Xenograft | Effectively suppressed tumor growth. | researchgate.net |

| Compound 26 (Quinazoline derivative) | HCT-116 and MCF-7 Xenografts | Exhibited significant tumor growth inhibition. | nih.gov |

| Compound 18 (Quinazoline derivative) | MGC-803 Xenograft | Significantly decreased average tumor volume and weight. | nih.gov |

Protection and Curative Effects in Plant Disease Models (e.g., Rice Bacterial Blight)

In the domain of agricultural science, derivatives of 6-fluoroquinazoline have been investigated for their potential to control plant diseases. A study focusing on derivatives incorporating a 6-fluoroquinazolinylpiperidinyl moiety demonstrated significant efficacy against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial blight. nih.govacs.org One particular derivative, compound 4f, exhibited potent in vitro activity against Xoo, being approximately five times more active than the commercial bactericide bismerthiazol. nih.govacs.org

Crucially, the in vivo assays confirmed the practical applicability of these findings. Compound 4f displayed excellent protective and curative activities against rice bacterial blight in greenhouse trials. nih.govacs.org This suggests that compounds derived from the 6-fluoroquinazoline scaffold could be developed as effective bactericides for crop protection. nih.govacs.org Further research into other derivatives containing the 6-fluoroquinazolinylpiperidinyl moiety has also shown promising antibacterial efficacy against Xoo. ccspublishing.org.cn

Table 2: In Vivo Efficacy of Compound 4f against Rice Bacterial Blight (Xoo)

| Treatment | Concentration (μg/mL) | Protective Activity (%) | Curative Activity (%) | Reference |

|---|---|---|---|---|

| Compound 4f | 200 | 55.3 | 51.6 | nih.govacs.org |

| Thiodiazole Copper | 200 | 53.2 | 49.5 | nih.govacs.org |

| Bismerthiazol | 200 | 50.8 | 46.8 | nih.govacs.org |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

The successful development of a therapeutic agent hinges not only on its pharmacological efficacy but also on its pharmacokinetic and pharmacodynamic profiles. For this compound and its derivatives, understanding these characteristics is essential for optimizing their potential clinical or agricultural applications.

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

While specific ADME data for this compound is not extensively published, studies on related fluorinated compounds and quinazoline derivatives provide valuable insights. For example, the strategic placement of fluorine has been shown to improve permeability and oral bioavailability in other scaffolds. nih.gov In vitro ADME evaluations of various heterocyclic compounds, including those with structures related to quinazolines, are routinely performed to assess properties like solubility, membrane permeability (e.g., using PAMPA assays), and metabolic stability in the presence of liver microsomes. mdpi.comnih.govfrontiersin.org These studies are crucial for identifying candidates with favorable drug-like properties early in the discovery process. mdpi.comnih.govfrontiersin.org

Table 3: General Impact of Fluorination on ADME Properties

| ADME Parameter | Effect of Fluorination | Rationale | Reference |

|---|---|---|---|

| Permeability | Often Improved | Alters electronic properties and lipophilicity. | nih.gov |

| Solubility | Can be Improved | Dependent on the position and electronic environment. | nih.gov |

| Metabolic Stability | Generally Increased | C-F bond is strong and blocks sites of metabolism. | nih.gov |

| Oral Bioavailability | Often Enhanced | A cumulative effect of improved permeability and stability. | nih.gov |

Evaluation of Physicochemical Properties (e.g., pKa tuning) Affecting PK

The physicochemical properties of a molecule, such as its acid dissociation constant (pKa) and lipophilicity (logP), are fundamental to its pharmacokinetic behavior. The introduction of a fluorine atom at the 6-position of the quinazoline ring is expected to have a significant impact on these properties. Fluorine is highly electronegative and can lower the pKa of nearby basic nitrogen atoms through inductive electron withdrawal. nih.gov This "pKa tuning" can influence a compound's solubility, absorption, and distribution characteristics. nih.gov

Relationship between In Vitro and In Vivo Efficacy

Establishing a clear correlation between in vitro potency and in vivo efficacy is a critical step in drug development. For anticancer agents based on the quinazoline scaffold, in vitro studies typically involve determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. nih.govnih.gov These in vitro results provide a preliminary indication of a compound's potential.

However, the translation of in vitro activity to in vivo effectiveness is not always direct and is heavily influenced by the compound's pharmacokinetic properties. A compound with a potent in vitro IC50 may fail in vivo due to poor absorption, rapid metabolism, or unfavorable distribution. nih.gov Conversely, a compound with modest in vitro activity might demonstrate significant in vivo efficacy if it possesses an excellent pharmacokinetic profile.

Studies on quinazoline derivatives have shown instances where potent in vitro activity against cancer cell lines translates to significant tumor growth inhibition in xenograft models. nih.govnih.govnih.gov For example, the in vitro and in vivo efficacy of antibacterial compounds against Xanthomonas oryzae pv. oryzae has been a subject of investigation to find effective treatments for bacterial leaf blight in rice. ijcmas.com Similarly, the study on 6-fluoroquinazolinylpiperidinyl derivatives against rice bacterial blight demonstrated that compounds with strong in vitro antibacterial effects also showed excellent protective and curative properties in plant models. nih.govacs.org This highlights that for this class of compounds, a strong in vitro result is a promising indicator for subsequent in vivo success, provided the molecule has suitable ADME and physicochemical properties.

Target Identification and Validation Strategies

Hypothesis-Driven Target Selection

The initial approach to identifying the targets of 6-Fluoroquinazolin-4-amine is often guided by its structural similarity to known bioactive molecules. The quinazoline (B50416) scaffold is a well-established pharmacophore known to interact with various protein families, most notably protein kinases. This structural alert immediately directs research towards a hypothesis-driven investigation of its kinase inhibitory potential.

Research into substituted 6-arylquinazolin-4-amines has revealed their potent and selective inhibition of cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase (Dyrk1A). nih.gov Specifically, these compounds have been shown to be potent inhibitors of Clk1 and Clk4. nih.gov This provides a strong rationale to hypothesize that this compound, sharing the core quinazoline-4-amine structure, may also target members of the kinase family. The fluorine substitution at the 6th position can be hypothesized to modulate the compound's binding affinity and selectivity for specific kinases. This hypothesis forms the basis for initial in vitro kinase screening assays against a panel of known kinases to identify potential targets.

High-Throughput Screening for Novel Target Identification

To cast a wider net and identify potential targets beyond the initial hypothesis, high-throughput screening (HTS) methodologies are employed. These automated platforms allow for the rapid screening of this compound against large libraries of biological targets.

Quantitative high-throughput screening (qHTS) can be utilized to assess the compound's activity across a diverse range of molecular pathways and cell-based assays. nih.gov For instance, a multiplexed HTS assay using various substrate reactions can simultaneously monitor the inhibition of multiple enzymes. uni.lu While direct HTS data for this compound is not extensively published, the general approach involves screening against panels of receptors, enzymes, and ion channels to uncover unexpected biological activities. The "hit" compounds from such screens, which exhibit a desired biological response, then undergo further investigation to identify the specific molecular target responsible for the observed effect.

A common strategy involves screening against a broad panel of kinases to identify primary targets and potential off-target effects. The results of such a screen for a potent 6-arylquinazolin-4-amine analogue showed remarkable selectivity for Clk1, Clk4, and Dyrk1A out of a panel of over 400 kinases. nih.gov This highlights the power of HTS in defining the selectivity profile of this chemical class.

Omics-Based Approaches (e.g., Transcriptomics, Proteomics)

To gain a more unbiased and comprehensive understanding of the cellular pathways affected by this compound, "omics" technologies are invaluable. These approaches analyze the global changes in a biological system upon treatment with the compound.

Transcriptomics: By analyzing the entire set of RNA transcripts in a cell (the transcriptome), researchers can identify genes whose expression is altered by this compound. This can provide clues about the signaling pathways being modulated by the compound.

Proteomics: This involves the large-scale study of proteins. Techniques such as differential proteomics can compare the protein expression profiles of cells treated with the compound versus untreated cells, revealing proteins whose levels or post-translational modifications are affected. acs.org This can directly point towards the molecular targets or downstream effectors of this compound.

The integration of multi-omics data, combining transcriptomics, proteomics, and metabolomics, can provide a more holistic view of the compound's mechanism of action and help in the identification of its primary targets and signaling networks. acs.org

Genetic Manipulation Techniques (e.g., Gene Knockout, RNA Interference) for Target Validation

Once potential targets are identified through screening and omics approaches, their biological relevance to the compound's activity must be validated. Genetic manipulation techniques are powerful tools for this purpose.

Gene Knockout: By creating cell lines or animal models where the gene encoding a putative target protein is deleted (knocked out), researchers can assess whether the absence of the target protein mimics or abrogates the effects of this compound.

RNA Interference (RNAi): This technique uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically silence the expression of the target gene. If the cellular effects of the compound are diminished or eliminated when the target protein's expression is reduced, it provides strong evidence for a direct target engagement.

These genetic validation strategies are crucial for confirming that the observed biological effects of this compound are indeed mediated through its interaction with a specific target.

Confirmation of Target Engagement and Mechanism of Action

The final step in the target validation process is to confirm the direct binding of this compound to its identified target and to elucidate its mechanism of action.

Studies on related 6-arylquinazolin-4-amines have strongly suggested an ATP-competitive mechanism of inhibition for kinases. nih.gov This is a common mechanism for kinase inhibitors that bind to the ATP-binding pocket of the enzyme, preventing the transfer of phosphate (B84403) to its substrates. Molecular docking studies further support this, indicating that these compounds likely bind to the hinge region of the kinase domain. nih.gov

To definitively confirm target engagement for this compound, several biophysical and biochemical techniques can be employed:

| Technique | Description |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein, providing information on binding affinity, stoichiometry, and thermodynamics. |

| Surface Plasmon Resonance (SPR) | Monitors the binding of the compound to an immobilized target protein in real-time, allowing for the determination of association and dissociation rate constants. |

| X-ray Crystallography | Provides a high-resolution three-dimensional structure of the compound bound to its target protein, revealing the precise molecular interactions and confirming the binding site. |

| Biochemical Assays | In vitro enzyme activity assays are used to measure the inhibitory potency of the compound (e.g., IC50 value) and to determine the mode of inhibition (e.g., competitive, non-competitive). |

By employing these rigorous methodologies, researchers can build a comprehensive and validated understanding of how this compound exerts its biological effects, paving the way for its potential development as a novel therapeutic agent.

Medicinal Chemistry and Lead Optimization

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a cornerstone in the optimization of 6-fluoroquinazolin-4-amine derivatives. This approach leverages the three-dimensional structural information of the target protein to design and refine inhibitors with improved potency and selectivity. By understanding the key interactions between the ligand and the active site of the target, medicinal chemists can make rational modifications to the lead compound.

A critical aspect of SBDD is the utilization of X-ray crystallography to elucidate the binding mode of inhibitors. For instance, in the development of p21-activated kinase 4 (PAK4) inhibitors, the cocrystal structure of a lead compound with the PAK4 kinase domain revealed crucial interactions. The quinazoline (B50416) core typically forms hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors. The 4-amino group often participates in these hydrogen-bonding interactions, anchoring the molecule in the ATP-binding pocket. The fluorine atom at the 6-position can modulate the electronic properties of the quinazoline ring system and form specific interactions with the protein, such as halogen bonds or favorable dipole-dipole interactions, thereby enhancing binding affinity.

Molecular docking simulations are also extensively used to predict the binding poses and affinities of newly designed analogs. These computational models help in prioritizing compounds for synthesis and biological evaluation, thus accelerating the drug discovery process. For example, in the design of Aurora A kinase inhibitors, molecular modeling can be used to rationalize the observed structure-activity relationships (SAR) and guide the introduction of substituents that can exploit specific pockets within the active site to enhance selectivity over other kinases like Aurora B.

Lead Series Identification and Development

The identification of a promising lead series is the initial step in a successful lead optimization campaign. For the this compound scaffold, lead compounds are often identified through high-throughput screening (HTS) of compound libraries or by modifying existing kinase inhibitors.

Once a hit is identified, a systematic exploration of the SAR is undertaken. This involves the synthesis of a series of analogs with modifications at various positions of the quinazoline core and the 4-amino substituent. For example, in the development of anti-MERS-CoV agents, a 4-anilino-6-aminoquinazoline derivative was identified as a hit compound. Subsequent optimization focused on modifying the substituents on the aniline ring and the 6-amino group to improve antiviral activity. This led to the identification of a lead compound with a 3-chloro-4-fluoroaniline at the 4-position and a 3-cyanobenzyl amine at the 6-position, which exhibited potent inhibitory effects.

The development of a lead series also involves the establishment of robust synthetic routes that allow for the efficient generation of a diverse set of analogs. The versatility of the quinazoline scaffold lends itself to various synthetic methodologies, enabling the introduction of a wide range of functional groups to probe the chemical space around the core structure.

Strategies for Enhancing Potency and Selectivity

A primary goal of lead optimization is to enhance the potency of the lead compound against the desired target while improving its selectivity over off-target proteins to minimize potential side effects. Several strategies are employed to achieve this for this compound derivatives.

One common approach is to introduce substituents that can form additional interactions with the target protein. For example, the introduction of a flexible side chain with a terminal basic amine can form a salt bridge with an acidic residue in the active site, significantly increasing potency. In the context of PAK4 inhibitors, the incorporation of an amide side chain at the C2 position of the quinazoline ring was found to be crucial for improving selectivity over other PAK isoforms.

Fine-tuning the electronics of the molecule is another key strategy. The fluorine atom at the 6-position already contributes to this by altering the pKa of the quinazoline nitrogen atoms, which can influence hydrogen bonding strength. Further modifications, such as the introduction of other electron-withdrawing or electron-donating groups at other positions, can be explored to optimize these interactions.